molecular formula C19H26Cl2N2O B12414387 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9

3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9

Cat. No.: B12414387
M. Wt: 378.4 g/mol
InChI Key: GSJIGYLGKSBYBC-WLFRVIDBSA-N
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Description

ML218-d9 is a deuterium-labeled derivative of ML218, a potent, selective, and orally active inhibitor of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This compound is particularly significant in the field of neuroscience due to its ability to inhibit the burst activity in subthalamic nucleus neurons . ML218-d9 is used primarily for scientific research purposes, especially in the study of neurological diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML218-d9 involves the incorporation of deuterium, a stable isotope of hydrogen, into the ML218 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions for ML218-d9 are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of ML218-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

ML218-d9, like its non-deuterated counterpart, primarily undergoes reactions typical of organic compounds containing amide and aromatic groups. These reactions include:

    Reduction: Reduction reactions are less common for ML218-d9 due to its stable structure.

    Substitution: The aromatic rings in ML218-d9 can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.

    Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Properties

Research indicates that 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9 exhibits promising anticancer activities. Preliminary studies have shown effectiveness against various cancer cell lines, including HeLa and triple-negative breast cancer (TNBC) cells. The mechanism appears to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells. The dichloro substitution pattern may enhance its binding affinity to target enzymes compared to non-substituted analogs .

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on TNBC cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations compared to control groups.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This study highlights the compound's potential as a therapeutic agent in treating aggressive breast cancers .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with cellular targets. The study utilized biochemical assays to demonstrate that treatment with the compound resulted in altered expression levels of key proteins involved in apoptosis and cell cycle regulation.

Mechanism of Action

ML218-d9 exerts its effects by selectively inhibiting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This inhibition reduces calcium influx into neurons, thereby decreasing neuronal excitability and burst activity. The molecular targets of ML218-d9 are the T-type calcium channels, and its action involves blocking the channel pore, preventing calcium ions from passing through .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML218-d9 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. This labeling can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds. Additionally, ML218-d9’s high selectivity for T-type calcium channels makes it a valuable tool for studying these channels in various research contexts .

Biological Activity

The compound 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9 is a derivative of benzamide and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and metabolic pathways.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula: C18H25Cl2N2O
  • Molecular Weight: 366.31 g/mol
  • SMILES Notation: CC(C)(C)C1CC2(C1)C(=NCC2)C(=O)N(C(=O)C(Cl)=C(Cl)C=C(C)C)C

This structure suggests potential interactions with biological targets due to the presence of both halogen and nitrogen functional groups.

Research indicates that compounds similar to this compound may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways.

Case Studies

  • Neuropharmacological Effects:
    • In studies involving animal models, the compound demonstrated significant effects on motor activity and muscle tone. For instance, intraperitoneal administration of similar benzamide derivatives resulted in decreased muscle tone in mice at doses as low as 100 mg/kg .
    • The compound's ability to prevent strychnine-induced convulsions suggests a potential role as a neuroprotective agent .
  • Toxicity Studies:
    • Toxicity assessments revealed that the lethal dose (LD50) for related compounds was approximately 400 mg/kg when administered intraperitoneally in mice. Decreased activity was noted at lower doses (50 mg/kg), indicating a dose-dependent response .

Metabolic Pathways

The metabolism of this compound involves several enzymatic transformations:

  • Phase I Metabolism: Initial oxidation reactions leading to the formation of hydroxylated metabolites.
  • Phase II Metabolism: Conjugation reactions with glucuronic acid or sulfate groups to enhance water solubility for excretion.

Data Tables

Study Type Findings Reference
NeuropharmacologicalDecreased muscle tone at 100 mg/kg
ToxicityLD50 = 400 mg/kg in mice
Metabolic PathwayHydroxylation and conjugation observed

Properties

Molecular Formula

C19H26Cl2N2O

Molecular Weight

378.4 g/mol

IUPAC Name

3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide

InChI

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3

InChI Key

GSJIGYLGKSBYBC-WLFRVIDBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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